![molecular formula C15H21NO4 B3047831 Di-tert-butyl pyridine-3,5-dicarboxylate CAS No. 145530-89-8](/img/structure/B3047831.png)
Di-tert-butyl pyridine-3,5-dicarboxylate
Overview
Description
Di-tert-butyl pyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C15H21NO4 . It is a functionalized dihydropyridine compound .
Molecular Structure Analysis
The molecular structure of Di-tert-butyl pyridine-3,5-dicarboxylate consists of a pyridine ring substituted with two tert-butyl groups and two carboxylate groups . The average mass of the molecule is 279.332 Da .Chemical Reactions Analysis
While specific chemical reactions involving Di-tert-butyl pyridine-3,5-dicarboxylate are not detailed in the searched resources, it has been employed as a reductant in the catalytic asymmetric reductive amination of aldehydes .Physical And Chemical Properties Analysis
Di-tert-butyl pyridine-3,5-dicarboxylate is a compound with the molecular formula C15H21NO4 . The average mass of the molecule is 279.332 Da and the monoisotopic mass is 279.147064 Da .Scientific Research Applications
Anti-inflammatory Activities
Di-tert-butyl pyridine-3,5-dicarboxylate derivatives have been explored for their potential anti-inflammatory and analgesic properties. Some synthesized compounds demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis, showing anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects. This positions these compounds as promising candidates for clinical applications in treating inflammatory conditions (Ikuta et al., 1987).
Catalytic and Coordination Chemistry
The compound has been used in studies involving copper complexes, exhibiting significant magnetic properties and participating in unique reactions like N-N coupling. These studies have implications in the field of inorganic chemistry, particularly in understanding the behavior of copper complexes in various conditions (Speier et al., 1996).
Structural and Thermal Analyses
Recent studies have synthesized derivatives of di-tert-butyl pyridine-3,5-dicarboxylate, which were characterized using various spectroscopic methods and X-ray crystallography. These analyses are crucial in understanding the molecular structure and stability of the compound, which is vital in material science and drug design (Çolak et al., 2021).
Oxygen Atom Transfer Reactions
The compound has been involved in studies focused on oxygen atom transfer reactions, particularly with oxomolybdenum(VI) complexes. Such research contributes to the broader understanding of redox chemistry and potential applications in catalysis (Marshall-Roth et al., 2012).
Synthesis of Complexes with Lanthanides
Research has been conducted on synthesizing ternary complexes of lanthanide with di-tert-butyl pyridine-3,5-dicarboxylate derivatives. These complexes have potential applications in the field of coordination chemistry and materials science (Chu et al., 1999).
properties
IUPAC Name |
ditert-butyl pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)19-12(17)10-7-11(9-16-8-10)13(18)20-15(4,5)6/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTLSCCBMXZDQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN=C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606428 | |
Record name | Di-tert-butyl pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl pyridine-3,5-dicarboxylate | |
CAS RN |
145530-89-8 | |
Record name | Di-tert-butyl pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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